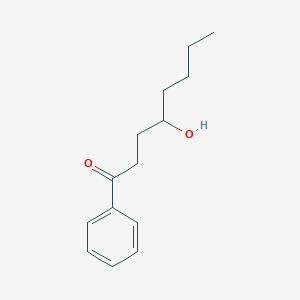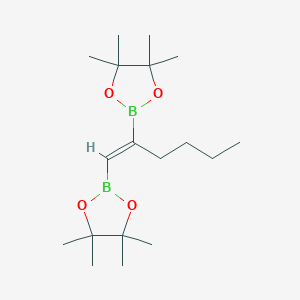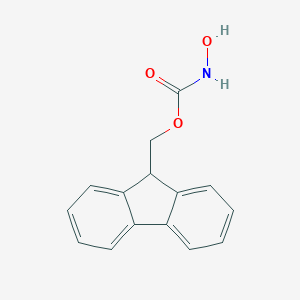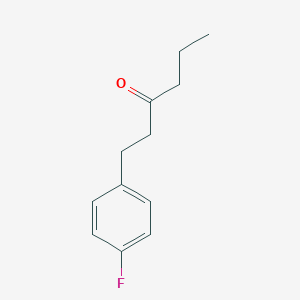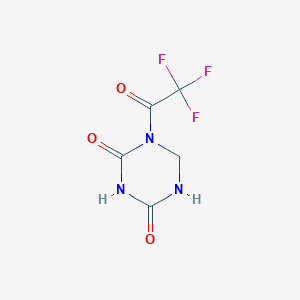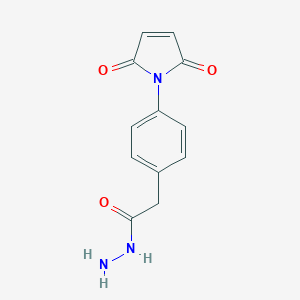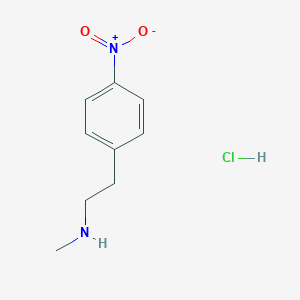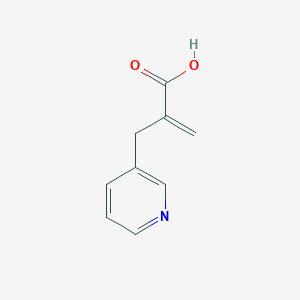
2-(Pyridin-3-ylmethyl)-propenoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Pyridin-3-ylmethyl)-propenoic acid, also known as 3-(pyridin-2-ylmethyl)acrylic acid, is a chemical compound with the molecular formula C11H9NO2. It is a yellow solid and is commonly used in scientific research for its unique properties. In
Wirkmechanismus
The mechanism of action of 2-(Pyridin-2-(Pyridin-3-ylmethyl)-propenoic acidylmethyl)-propenoic acid is not fully understood. However, it is believed to act as a nucleophile in various reactions due to the presence of the carboxylic acid and pyridine functional groups. Additionally, it has been shown to exhibit antioxidant activity, which may be related to its ability to scavenge free radicals.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of 2-(Pyridin-2-(Pyridin-3-ylmethyl)-propenoic acidylmethyl)-propenoic acid. However, it has been shown to exhibit low toxicity in animal studies, indicating its potential for use in biomedical applications.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-(Pyridin-2-(Pyridin-3-ylmethyl)-propenoic acidylmethyl)-propenoic acid is its versatility in the synthesis of various organic compounds. Additionally, it exhibits low toxicity, making it a suitable candidate for biomedical applications. However, one limitation is its limited solubility in water, which may hinder its use in certain applications.
Zukünftige Richtungen
There are several future directions for the use of 2-(Pyridin-2-(Pyridin-3-ylmethyl)-propenoic acidylmethyl)-propenoic acid in scientific research. One potential direction is the development of new drugs using this compound as a building block. Additionally, its use in the synthesis of ligands for metal complexes may have potential applications in catalysis and material science. Further studies are needed to fully understand its mechanism of action and potential biomedical applications.
Synthesemethoden
The synthesis of 2-(Pyridin-2-(Pyridin-3-ylmethyl)-propenoic acidylmethyl)-propenoic acid involves the reaction of pyridine-2-(Pyridin-3-ylmethyl)-propenoic acidcarboxaldehyde and malonic acid in the presence of a base catalyst. The reaction proceeds through a Knoevenagel condensation reaction, resulting in the formation of the final product. The purity of the product can be improved through recrystallization from an appropriate solvent.
Wissenschaftliche Forschungsanwendungen
2-(Pyridin-2-(Pyridin-3-ylmethyl)-propenoic acidylmethyl)-propenoic acid has been widely used in scientific research as a building block for the synthesis of various organic compounds. It has been used in the development of new drugs, such as antitumor agents and anti-inflammatory agents. Additionally, it has been used in the synthesis of ligands for metal complexes, which have potential applications in catalysis and material science.
Eigenschaften
CAS-Nummer |
161952-11-0 |
|---|---|
Produktname |
2-(Pyridin-3-ylmethyl)-propenoic acid |
Molekularformel |
C9H9NO2 |
Molekulargewicht |
163.17 g/mol |
IUPAC-Name |
2-(pyridin-3-ylmethyl)prop-2-enoic acid |
InChI |
InChI=1S/C9H9NO2/c1-7(9(11)12)5-8-3-2-4-10-6-8/h2-4,6H,1,5H2,(H,11,12) |
InChI-Schlüssel |
GPUJXQWFHQROPB-UHFFFAOYSA-N |
SMILES |
C=C(CC1=CN=CC=C1)C(=O)O |
Kanonische SMILES |
C=C(CC1=CN=CC=C1)C(=O)O |
Synonyme |
3-Pyridinepropanoicacid,-alpha--methylene-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



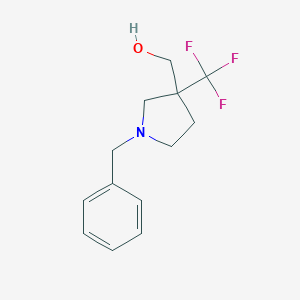
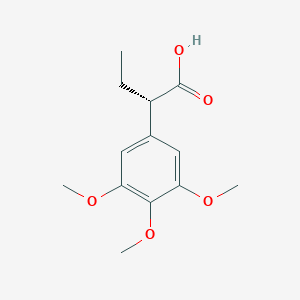
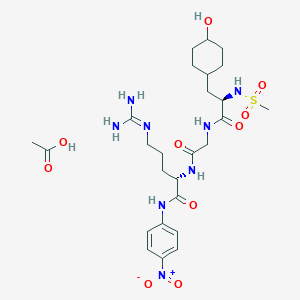
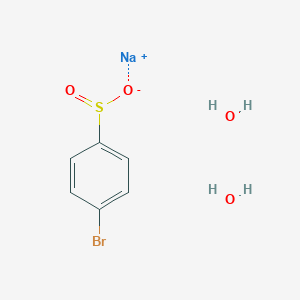
![Methyl 4-hydroxy-2-(trifluoromethyl)thieno[3,4-b]pyridine-7-carboxylate](/img/structure/B70767.png)
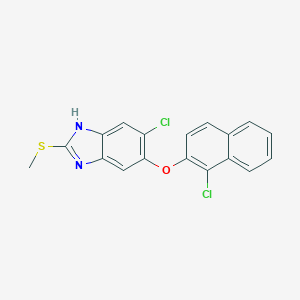
![1-[5-Chloro-3-(trifluoromethyl)-2-pyridyl]-1-methylhydrazine](/img/structure/B70775.png)
